

Spectroscopic Analysis of 3-Formylcrotyl Acetate: A Technical Guide

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Compound of Interest		
Compound Name:	3-Formylcrotyl acetate	
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This technical guide provides an in-depth overview of the spectroscopic data for **3-Formylcrotyl Acetate**, a key intermediate in various chemical syntheses, including the industrial production of Vitamin A. This document outlines the characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for acquiring these spectra, and a visualization of a key chemical transformation involving this compound.

Spectroscopic Data

The structural integrity and purity of **3-Formylcrotyl Acetate** can be effectively determined using NMR and IR spectroscopy. The key quantitative data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **3-Formylcrotyl Acetate**



Nucleus	Chemical Shift (δ) / ppm	Assignment
¹H	9.5 – 9.8	Aldehyde proton (-CHO)[1]
¹H	4.1 – 4.3	Methylene protons (-OCH2)[1]
¹H	1.8 – 2.1	Methyl protons (-CH₃)[1]
13 C	190 – 200	Aldehyde carbonyl carbon (- CHO)[1]
13 C	170 – 175	Ester carbonyl carbon (-COO-) [1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands for **3-Formylcrotyl Acetate**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~2820	Aldehyde C-H[1]	Stretching
~1720	Ester C=O[1]	Stretching

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectra of **3-Formylcrotyl Acetate**.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of **3-Formylcrotyl Acetate** for structural elucidation and purity assessment.

Materials and Equipment:

• 3-Formylcrotyl Acetate sample



- Deuterated chloroform (CDCl₃)
- NMR tubes (5 mm)
- Pipettes and vials
- NMR spectrometer (e.g., 400 MHz or 500 MHz)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the **3-Formylcrotyl Acetate** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
 - Transfer the solution into a 5 mm NMR tube using a pipette.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve homogeneity and optimal resolution.
 - Tune and match the probe for both ¹H and ¹³C frequencies.
- ¹H NMR Spectrum Acquisition:
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a standard single-pulse experiment.
 - Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).



- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
- ¹³C NMR Spectrum Acquisition:
 - Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).
 - Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
 - Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C (typically 1024 or more scans).
 - Process the data similarly to the ¹H spectrum.
 - Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy Protocol

Objective: To obtain an IR spectrum of **3-Formylcrotyl Acetate** to identify its characteristic functional groups.

Materials and Equipment:

- 3-Formylcrotyl Acetate sample (liquid)
- Fourier-Transform Infrared (FTIR) spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Pipette

Procedure (Liquid Film Method):

Sample Preparation:

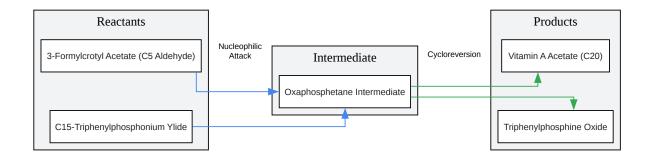


- Place a single drop of the liquid 3-Formylcrotyl Acetate onto the center of a clean, dry salt plate.
- Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
- Spectrum Acquisition:
 - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Analysis:
 - Process the spectrum to identify the positions and intensities of the absorption bands.
 - Correlate the observed bands with known functional group frequencies to confirm the presence of the aldehyde and ester groups.

Key Chemical Transformation: The Wittig Reaction in Vitamin A Synthesis

3-Formylcrotyl Acetate is a crucial C5 building block in the industrial synthesis of Vitamin A acetate. It reacts with a C15-triphenylphosphonium salt in a Wittig reaction to form the C20 backbone of Vitamin A.





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Caption: The Wittig reaction mechanism for Vitamin A synthesis.

The Wittig reaction proceeds through a concerted [2+2] cycloaddition of the ylide to the aldehyde, forming a four-membered oxaphosphetane intermediate. This intermediate then undergoes cycloreversion to yield the desired alkene (Vitamin A acetate) and triphenylphosphine oxide as a byproduct.

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References

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